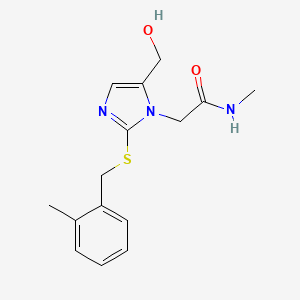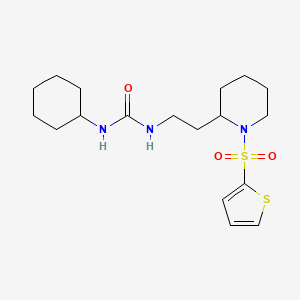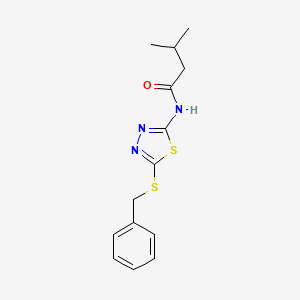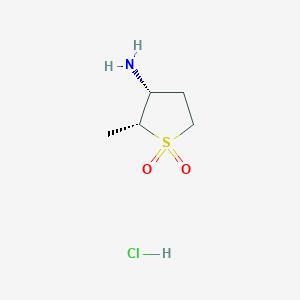![molecular formula C16H23N3O2S B2424538 N'-[(1-méthylpipéridin-4-yl)méthyl]-N-[2-(méthylsulfanyl)phényl]éthanediamide CAS No. 953223-98-8](/img/structure/B2424538.png)
N'-[(1-méthylpipéridin-4-yl)méthyl]-N-[2-(méthylsulfanyl)phényl]éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenyl group with a methylthio substituent, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.
Applications De Recherche Scientifique
N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and phenyl components. One common route includes the reaction of 1-methylpiperidine with a suitable alkylating agent to introduce the methyl group. The phenyl component is then functionalized with a methylthio group through a nucleophilic substitution reaction. Finally, the two components are coupled using an oxalamide linkage, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Mécanisme D'action
The mechanism of action of N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phenyl group may engage in hydrophobic interactions with proteins. The oxalamide linkage provides stability and rigidity to the molecule, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Methyl-4-piperidinyl)piperazine
- N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine
Uniqueness
N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide linkage and methylthio substituent differentiate it from other piperidine and phenyl derivatives, making it a valuable compound for specialized applications.
Propriétés
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-19-9-7-12(8-10-19)11-17-15(20)16(21)18-13-5-3-4-6-14(13)22-2/h3-6,12H,7-11H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBZTYZZEYUPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424455.png)

![4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2424457.png)
![6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424458.png)

![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2424461.png)

![N-(4-acetylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2424467.png)
![1-(2,5-dimethylfuran-3-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2424468.png)
![2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)
![N-(1-{1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2424474.png)

